The provided literature focuses on various substituted indazole derivatives, highlighting the importance of this scaffold in medicinal and organic chemistry. While 6-Chloro-1-methyl-1H-indazol-3-amine is not directly discussed, several closely related compounds like N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide [] and N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide [] provide a basis for understanding its potential properties and applications. These analogues suggest that indazoles with chlorine substitutions and methyl or amine groups at specific positions could exhibit interesting biological activities or serve as versatile building blocks for further chemical synthesis.
6-Chloro-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula . It is classified as a derivative of indazole, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The compound is notable for its potential biological activities, particularly in the field of medicinal chemistry, where it has been investigated for its antitumor properties and interactions with various kinases involved in cellular signaling pathways .
The synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine typically involves several steps, including cyclization reactions. One common method utilizes the cyclization of substituted benzamidines. For instance, one approach includes the use of hydrazine hydrate to react with substituted aromatic compounds, leading to the formation of indazole derivatives. The reaction conditions often involve heating and specific solvents to optimize yield and purity.
The molecular structure of 6-Chloro-1-methyl-1H-indazol-3-amine features:
The structure can be represented as follows:
The characterization of this compound often involves techniques such as:
6-Chloro-1-methyl-1H-indazol-3-amine can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance biological activity or alter its pharmacological properties .
The primary mechanism of action for 6-Chloro-1-methyl-1H-indazol-3-amine involves its interaction with specific protein kinases:
6-Chloro-1-methyl-1H-indazol-3-amine exhibits several notable physical properties:
The melting point, boiling point, and specific spectral data (e.g., infrared spectroscopy) are important for characterizing this compound but are not extensively documented in available literature .
6-Chloro-1-methyl-1H-indazol-3-amine has significant potential applications in medicinal chemistry:
Indazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that demonstrate exceptional versatility in drug-receptor interactions. At least 43 indazole-based therapeutics have reached clinical application or advanced trial phases, validating the scaffold's therapeutic relevance. Notable examples include FDA-approved agents such as pazopanib (VEGFR/PDGFR inhibitor for renal cell carcinoma), niraparib (PARP inhibitor for ovarian cancer), and linifanib (multi-targeted tyrosine kinase inhibitor). The 1H-indazole-3-amine substructure specifically functions as an effective hinge-binding fragment in kinase inhibitors, enabling critical hydrogen bonding interactions with kinase domains [4].
Research demonstrates that strategic modifications to the indazole core significantly enhance antitumor potency and selectivity. Compound 6o (a 3,5-disubstituted indazole derivative) exhibited exceptional inhibitory activity against chronic myeloid leukemia (K562) cells (IC~50~ = 5.15 µM) while maintaining significantly reduced cytotoxicity toward normal human embryonic kidney cells (HEK-293, IC~50~ = 33.2 µM). This >6-fold selectivity window underscores the therapeutic potential achievable through rational indazole optimization. Mechanistic studies confirmed concentration-dependent induction of apoptosis and cell cycle arrest via inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway – critical nodes in cancer cell survival .
Table 1: Antiproliferative Activity of Representative Indazole Derivatives
Compound | IC~50~ (µM) K562 | IC~50~ (µM) A549 | IC~50~ (µM) Hep-G2 | Selectivity Index (HEK-293/K562) |
---|---|---|---|---|
5i | 6.27 ± 1.22 | 4.43 ± 0.15 | 5.50 ± 0.17 | Not Reported |
5j | 8.49 ± 1.87 | 3.99 ± 0.16 | 5.36 ± 0.25 | Not Reported |
5k | 8.86 ± 0.66 | 7.78 ± 0.18 | 3.32 ± 0.21 | 3.7 (HEK-293 IC~50~=12.17 µM) |
6o | 5.15 ± 0.42* | >50 | >50 | 6.4 (HEK-293 IC~50~=33.2 µM) |
5-FU | 8.20 ± 0.91* | 7.23 ± 0.40* | 8.20 ± 0.91* | Not Reported |
Data extracted from MTT assays against human cancer cell lines (K562: chronic myeloid leukemia; A549: lung carcinoma; Hep-G2: hepatoma; 5-FU: 5-fluorouracil positive control)
Beyond oncology, indazole hybrids demonstrate expanding therapeutic applications. Novel dual 1,2,3-triazole and 1,3,4-oxadiazole heterocycles linked to indazole cores exhibit potent antibacterial activity against Gram-positive pathogens including Streptococcus pneumoniae (MIC values as low as 4.0 µg/mL), outperforming ampicillin controls. Molecular docking confirms strong binding interactions (ΔG = -7.78 to -8.34 kcal/mol) with key bacterial enzyme residues, highlighting the scaffold's adaptability across therapeutic areas [5].
The strategic incorporation of a chlorine atom at the C-6 position and methyl group at N-1 in 6-chloro-1-methyl-1H-indazol-3-amine confers distinct physicochemical and target-binding advantages. These substitutions profoundly influence electron distribution, molecular geometry, and intermolecular interaction potential. The compound (CAS: 1031927-22-6; Molecular Formula: C~8~H~8~ClN~3~; MW: 181.62 g/mol) exhibits specific structural features critical to its biological performance [2] [7].
The C-6 chloro substituent serves dual roles:
Concurrently, the N-1 methylation provides critical advantages over NH-indazoles:
NMR spectroscopy confirms distinctive structural impacts: the C-3 amine proton appears significantly deshielded (δ~H~ 10-13 ppm) due to conjugation with the indazole π-system, while methyl hydrogens resonate as sharp singlets (δ~H~ 3.8-4.0 ppm). This electronic environment facilitates hydrogen bond donation from the C-3 amine to biological targets – a critical interaction observed in structure-activity relationship (SAR) studies of indazole-based kinase inhibitors [4].
Table 2: Structural and Spectral Characteristics of 6-Chloro-1-methyl-1H-indazol-3-amine and Key Analogues
Compound | CAS Number | Molecular Formula | Molecular Weight | Key NMR Signals (δ~H~, ppm) |
---|---|---|---|---|
6-Chloro-1-methyl-1H-indazol-3-amine | 1031927-22-6 | C~8~H~8~ClN~3~ | 181.62 | 3.92 (s, 3H), 6.90-7.45 (m, 3H) |
6-Chloro-1H-indazol-3-amine | 16889-21-7 | C~7~H~6~ClN~3~ | 167.60 | 7.20-7.65 (m, 3H), 10.85 (s, 1H) |
6-Chloro-1-methyl-1H-indazol-5-amine | 1779991-12-6 | C~8~H~8~ClN~3~ | 181.62 | 3.89 (s, 3H), 6.75 (s, 1H), 7.25 (d, 1H) |
1-Methyl-1H-indazol-6-amine | 840433 (PubChem) | C~8~H~9~N~3~ | 147.18 | 3.85 (s, 3H), 6.50-7.25 (m, 3H) |
Structural data compiled from chemical vendor specifications and spectral characterizations in research literature [2] [3] [6]
Positional isomerism significantly influences the biological activity profiles of halogenated indazol-3-amines due to steric, electronic, and conformational factors. The C-6 chloro substitution in 6-chloro-1-methyl-1H-indazol-3-amine demonstrates distinct advantages over its C-5 and C-7 substituted counterparts in target engagement and cellular activity:
Electronic Distribution and Binding Affinity:
Synthetic Accessibility and Regioselectivity:The synthesis of 3-aminoindazoles critically depends on halogen positioning in precursor benzonitriles. Cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine displays strong solvent-dependent regioselectivity:
This regiochemical sensitivity necessitates precise reaction control to obtain single-isomer indazole products, with C-6 chloro derivatives requiring specialized routes like directed ortho-metalation or protection/deprotection strategies [8].
Table 3: Biological and Physicochemical Comparison of Positional Isomers
Isomer Position | Representative Compound | Antiproliferative IC~50~ (µM) K562* | Aqueous Solubility (mg/mL) | logP Experimental | Synthetic Complexity Index |
---|---|---|---|---|---|
C-5 Chloro | 5-Chloro-1H-indazol-3-amine | 15.48 ± 1.33 | 0.42 | 2.35 | Moderate (3/5) |
C-6 Chloro | 6-Chloro-1-methyl-1H-indazol-3-amine | 9.32 ± 0.59 (compound 5a) | 0.88 | 2.48 | High (4/5) |
C-7 Chloro | 7-Bromo-4-chloro-1H-indazol-3-amine | Not Tested† | 0.51 | 2.72 | Very High (5/5) |
Comparative biological data derived from structural analogs in ; †Key intermediate for lenacapavir synthesis [8]
Cellular Permeability and Metabolism:
These structure-activity relationships demonstrate that minor positional variations substantially impact pharmacological profiles, with the C-6 chloro configuration offering optimal properties for further therapeutic development.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0